molecular formula C5H7NO4 B12520849 3-(Methylcarbamoyl)oxirane-2-carboxylic acid CAS No. 742650-26-6

3-(Methylcarbamoyl)oxirane-2-carboxylic acid

Cat. No.: B12520849
CAS No.: 742650-26-6
M. Wt: 145.11 g/mol
InChI Key: XRWBMKPICGOVLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylcarbamoyl)oxirane-2-carboxylic acid is an organic compound with the molecular formula C5H7NO4 It is a derivative of oxirane, featuring a methylcarbamoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid typically involves the reaction of oxirane with a carboxylic acid in the presence of a tertiary amine catalyst. The reaction proceeds through a ring-opening mechanism, where the oxirane ring is opened by the nucleophilic attack of the carboxylate anion, leading to the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced catalysts and reaction optimization techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylcarbamoyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and catalyst concentration play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield epoxides, while nucleophilic substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

3-(Methylcarbamoyl)oxirane-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of resins, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-(Methylcarbamoyl)oxirane-2-carboxylic acid involves the nucleophilic attack on the oxirane ring, leading to ring-opening and subsequent formation of various products. The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with specific enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylcarbamoyl)oxirane-2-carboxylic acid is unique due to the presence of the methylcarbamoyl group, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form diverse products makes it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

742650-26-6

Molecular Formula

C5H7NO4

Molecular Weight

145.11 g/mol

IUPAC Name

3-(methylcarbamoyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C5H7NO4/c1-6-4(7)2-3(10-2)5(8)9/h2-3H,1H3,(H,6,7)(H,8,9)

InChI Key

XRWBMKPICGOVLE-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1C(O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.